magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide
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Overview
Description
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is a complex organomagnesium compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is particularly interesting due to its unique structure, which includes a magnesium atom bonded to a bromide ion and a thiophene ring substituted with a decyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide typically involves the reaction of a thiophene derivative with a magnesium halide. One common method is the Grignard reaction, where a thiophene derivative is reacted with magnesium in the presence of an alkyl halide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and solvents to avoid moisture and impurities, which can affect the reaction outcome.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: The bromide ion can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the thiophene ring. This compound can interact with various molecular targets and pathways, depending on the specific reaction or application.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2,5-Dibromothiophene: A simpler thiophene derivative with bromine atoms at the 2 and 5 positions.
Magnesium;2-thiophen-2-ylthiophene;bromide: A similar organomagnesium compound with a different substitution pattern.
Uniqueness
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the decyl group and the magnesium-bromide moiety makes it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
627546-20-7 |
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Molecular Formula |
C18H25BrMgS2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide |
InChI |
InChI=1S/C18H25S2.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(20-16)17-12-10-15-19-17;;/h10,12-14H,2-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LHJMRKGNQOOXGK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Origin of Product |
United States |
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